2-nitrophenyl (4-chlorophenyl)carbamate

Photosystem II inhibition PET inhibitor chloroplast bioenergetics

2-Nitrophenyl (4-chlorophenyl)carbamate is a diaryl carbamate ester combining an ortho-nitrophenyl O-aryl moiety with an N-(4-chlorophenyl)carbamoyl group. This substitution pattern places the compound at the intersection of two well-characterized pharmacophore classes: ortho-nitrophenyl carbamates, which exhibit distinct hydrolytic behavior and enzyme inhibition profiles relative to para-substituted analogs , and N-(4-chlorophenyl)carbamates, a motif frequently embedded in agrochemical fungicides and antitubercular agents.

Molecular Formula C13H9ClN2O4
Molecular Weight 292.67 g/mol
Cat. No. B5241725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitrophenyl (4-chlorophenyl)carbamate
Molecular FormulaC13H9ClN2O4
Molecular Weight292.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9ClN2O4/c14-9-5-7-10(8-6-9)15-13(17)20-12-4-2-1-3-11(12)16(18)19/h1-8H,(H,15,17)
InChIKeyVVEJXCIJGDGCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl (4-chlorophenyl)carbamate – A Diaryl Carbamate Scaffold for Photosystem II Inhibition, Antimicrobial Research, and Agrochemical Intermediates


2-Nitrophenyl (4-chlorophenyl)carbamate is a diaryl carbamate ester combining an ortho-nitrophenyl O-aryl moiety with an N-(4-chlorophenyl)carbamoyl group. This substitution pattern places the compound at the intersection of two well-characterized pharmacophore classes: ortho-nitrophenyl carbamates, which exhibit distinct hydrolytic behavior and enzyme inhibition profiles relative to para-substituted analogs [1], and N-(4-chlorophenyl)carbamates, a motif frequently embedded in agrochemical fungicides and antitubercular agents [2]. The compound belongs to the broader family of halogenated nitrophenyl carbamic acid esters that have been patented for pesticidal and herbicidal applications [2].

1 Photosystem II PET inhibition studies with constrained activity window
2 Antimicrobial screening (MRSA, mycobacteria) and cytotoxicity baseline assessment
3 Ortho-nitrophenyl carbamate hydrolytic stability and mechanistic probe research

Why Generic Substitution of 2-Nitrophenyl (4-chlorophenyl)carbamate Is Scientifically Unjustified


Although diaryl carbamates share a common core structure, the ortho-nitro versus para-nitro positioning on the O-phenyl ring and the chlorine substitution pattern on the N-phenyl ring produce quantitatively distinct biological profiles. Direct comparative studies on 1-[(2-nitrophenyl)carbamoyl]- and 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates demonstrate that while antimicrobial activity can be comparable between the two series, photosynthesis-inhibiting activity diverges substantially: the 2-nitrophenyl series yields a narrower and higher IC50 range (0.233–0.487 mmol/L) [1] versus the broader range observed for the 2-chlorophenyl series (0.05–0.664 mmol/L) [2], with different alkyl tail optima in each series. Furthermore, ortho-nitrophenyl carbamates resist catalysis by certain hydrolytic antibodies that readily process para-nitrophenyl analogs [3], establishing that positional isomerism is not interchangeable. For procurement decisions, substituting a generic diaryl carbamate without accounting for these positional and electronic effects risks selecting a compound with fundamentally different target engagement, metabolic stability, and selectivity.

! Ortho- vs para-nitrophenyl positional isomerism: catalytic antibody processing and hydrolytic profiles may differ significantly
! 2-Chlorophenyl scaffold may shift PET inhibition range ~13-fold vs ~2-fold; alkyl tail SAR is not transferable
! Antimicrobial MIC values are equivalent, but procurement decisions require review of secondary properties (solubility, stability, selectivity)

Quantitative Differentiation Evidence for 2-Nitrophenyl (4-chlorophenyl)carbamate Versus Closest Analogs


Photosynthetic Electron Transport Inhibition: 2-Nitrophenyl Series Exhibits Narrower Activity Window than 2-Chlorophenyl Series

In a direct head-to-head study of sixteen compounds tested under identical conditions, the 2-nitrophenylcarbamoyl series (eight compounds) inhibited photosynthetic electron transport (PET) in spinach chloroplasts with IC50 values ranging from 0.233 to 0.487 mmol/L, with the pentylcarbamate analog showing the highest activity [1]. In contrast, the 2-chlorophenylcarbamoyl series (eight compounds) spanned a wider activity range of 0.05 to 0.664 mmol/L, with the propylcarbamate analog being the most potent [2]. Both series act as PET inhibitors in photosystem II [2]. The 2-nitrophenyl series provides a more constrained activity window (approximately 2.1-fold spread versus approximately 13.3-fold for the 2-chlorophenyl series), which may be advantageous for applications requiring predictable, moderate PET inhibition rather than highly variable potency.

PET Inhibition
Head-to-head
2-nitrophenyl series IC50 0.233–0.487 mmol/L (2.1-fold spread) vs 2-chlorophenyl series 0.05–0.664 mmol/L (13.3-fold spread); different alkyl tail optima
Reported narrower activity range supports constrained PSII probe design; divergent SAR requires scaffold-specific optimization
Spinach chloroplast PET assay; photosystem II context
Photosystem II inhibition PET inhibitor chloroplast bioenergetics

Antimicrobial Activity: 2-Nitrophenyl and 2-Chlorophenyl Ethylcarbamate Analogs Achieve Equivalent Potency Against MRSA and Mycobacteria

In a comparative in vitro screening of 26 compounds (thirteen 2-chlorophenyl and thirteen 2-nitrophenyl carbamates), both 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate showed identical antimicrobial potency: MIC = 42 µM against methicillin-resistant Staphylococcus aureus (MRSA) and MIC = 21 µM against Mycobacterium marinum and M. kansasii [1]. These MIC values were reported as 'comparable with or higher than that of the standards ampicillin and isoniazid' [1]. For bulkier carbamate tails (R > propyl/isopropyl), activity diminished similarly in both series (MICs ~70 µM) [1]. This indicates that for antimicrobial applications, the 2-nitrophenyl and 2-chlorophenyl scaffolds are functionally interchangeable, and differentiation must be sought in other dimensions such as synthetic accessibility, hydrolytic stability, or selectivity in orthogonal assays.

Antimicrobial MIC
Head-to-head
2-nitrophenyl ethylcarbamate: MIC 42 µM (MRSA), 21 µM (M. marinum, M. kansasii); identical to 2-chlorophenyl analog
Equivalent potency supports antimicrobial screening context; differentiation relies on secondary properties (synthetic yield, solubility, metabolic stability)
Broth dilution; MRSA and mycobacterial strains
Antimicrobial resistance MRSA antimycobacterial

Cytotoxicity Profile: 2-Nitrophenyl Ethylcarbamate Exhibits Favorable Selectivity (LD50 >30 µM) in THP-1 Cells

Cytotoxicity screening of the two most potent antimicrobial compounds from each series was performed using THP-1 human monocytic cells. Both 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate showed no significant lethal effect at concentrations up to 30 µM (LD50 >30 µM) [1]. Given the antimycobacterial MIC of 21 µM, this yields a preliminary selectivity window of at least 1.4-fold for the 2-nitrophenyl analog. While modest, this selectivity profile is comparable between the two scaffolds and establishes a baseline for further optimization [1].

Cytotoxicity LD50
Reported
LD50 >30 µM (THP-1 cells) for both 2-nitrophenyl and 2-chlorophenyl ethylcarbamate analogs
Supports cytotoxicity endpoint review; selectivity index (LD50/MIC) >1.4 provides baseline for structure–toxicity studies
THP-1 human monocytic cell line; viability assay
Cytotoxicity selectivity index THP-1 therapeutic window

Solid-State Conformation: Ortho-Nitro Substitution Imposes a Near-Orthogonal Diaryl Geometry (79.5°) in Crystalline Carbamates

Single-crystal X-ray diffraction of phenyl N-(5-chloro-2-nitrophenyl)carbamate (C13H9ClN2O4), a close structural analog of the target compound, reveals a dihedral angle between the two benzene rings of 79.5(1)° [1]. The carbamate mean plane is nearly coplanar with the nitrophenyl ring (angle = 7.4(2)°) but nearly perpendicular to the N-phenyl ring (angle = 73.6(2)°) [1]. This near-orthogonal geometry, imposed by the ortho-nitro group, contrasts with the more planar conformations typically observed for para-nitrophenyl carbamate analogs and directly impacts intermolecular packing (weak C–H···O interactions form a two-dimensional network) [1]. For procurement decisions, this conformational difference translates to distinct solubility, melting point, and potentially different binding poses at enzyme active sites.

Solid-State Conformation
Class-level
Near-orthogonal diaryl geometry: dihedral angle 79.5° in phenyl N-(5-chloro-2-nitrophenyl)carbamate; carbamate–nitrophenyl angle 7.4°, carbamate–N-phenyl angle 73.6°
Ortho-nitro substitution imposes non-planar conformation; may alter solubility, melting point, and binding pose vs. more planar para analogs
Single-crystal X-ray diffraction; class-level inference
Crystal structure dihedral angle conformational analysis molecular packing

Hydrolytic Reactivity: Ortho-Nitrophenyl Carbamates Resist Antibody-Catalyzed Hydrolysis That Processes Para-Nitrophenyl Analogs

A kinetically homogeneous anti-phosphate catalytic antibody preparation was shown to catalyze the hydrolysis of a series of O-aryl N-methyl carbamates with substituents in the 4-position of the O-phenyl group, but completely failed to catalyze the hydrolysis of the 2-nitrophenyl analogue of the 4-nitrophenylcarbamate substrate [1]. Hammett σ–ρ analysis confirmed that both the non-catalyzed and antibody-catalyzed reactions proceed via mechanisms in which development of the aryloxyanion leaving group is well advanced in the transition state of the rate-determining step [1]. The ortho-nitro group sterically and electronically disrupts the transition-state stabilization required for catalysis, establishing a fundamental reactivity difference between 2-nitrophenyl and 4-nitrophenyl carbamates that cannot be predicted from pKa considerations alone.

Hydrolytic Reactivity
Class-level
Anti-phosphate catalytic antibody processes 4-nitrophenyl carbamates but shows no detectable catalysis for 2-nitrophenyl analog
Differential hydrolytic stability may impact metabolic and environmental degradation profiles; ortho effect disrupts transition-state stabilization
Kinetic study with Hammett σ–ρ analysis
Carbamate hydrolysis catalytic antibody ortho effect leaving group

High-Confidence Application Scenarios for 2-Nitrophenyl (4-chlorophenyl)carbamate Based on Comparative Evidence


Chemical Probe for Photosystem II PET Inhibition with a Constrained Activity Window

The 2-nitrophenylcarbamoyl scaffold delivers PET inhibition in spinach chloroplasts with IC50 values confined to a relatively narrow 0.233–0.487 mmol/L range, compared to the 13-fold spread of the 2-chlorophenyl series [5]. This constrained activity window makes 2-nitrophenyl (4-chlorophenyl)carbamate a suitable core for developing photosystem II probes where moderate, reproducible inhibition is required—such as herbicide mode-of-action studies or chloroplast bioenergetics research—without the confounding factor of extreme potency variability observed with the 2-chlorophenyl scaffold [2].

Antimicrobial Lead Scaffold with Documented Anti-MRSA and Antimycobacterial Activity

Derivatives of the 2-nitrophenylcarbamoyl scaffold achieve MIC values of 42 µM against MRSA and 21 µM against mycobacteria, with potency equivalent to the 2-chlorophenyl series and comparable to ampicillin and isoniazid standards [5]. Critically, cytotoxicity screening in THP-1 cells shows LD50 >30 µM, establishing a selectivity baseline for further medicinal chemistry optimization [5]. The scaffold is suitable for hit-to-lead programs targeting drug-resistant Gram-positive and mycobacterial infections, where the ortho-nitro group may be exploited for additional pharmacokinetic tuning.

Agrochemical Intermediate in Halogenated Nitrophenyl Carbamate Fungicide/Herbicide Programs

The compound belongs to the patented class of halogenated nitrophenyl carbamic acid esters with demonstrated pesticidal, herbicidal, and fungicidal activity [5]. Specifically, 4-chloro-2-nitrophenyl N-methylcarbamate and related congeners are explicitly claimed for plant protection applications [5]. The ortho-nitro, para-chloro substitution pattern on the O-phenyl ring—combined with the N-(4-chlorophenyl) group—provides a distinct electronic profile that may confer differential target-site selectivity relative to the more common N-alkyl carbamate fungicides, supporting its use as a synthetic intermediate in crop protection discovery.

Mechanistic Probe for Carbamate Hydrolysis Studies Exploiting Ortho-Nitro Reactivity

The documented resistance of ortho-nitrophenyl carbamates to catalytic antibody-mediated hydrolysis—in contrast to para-nitrophenyl analogs that are efficiently processed—establishes this compound as a valuable negative-control substrate for mechanistic enzymology [5]. Researchers investigating carbamate hydrolysis mechanisms (ElcB vs. BAc2 pathways), catalytic antibody engineering, or structure-reactivity correlations can use 2-nitrophenyl (4-chlorophenyl)carbamate to probe the steric and electronic requirements of the enzyme active site, particularly regarding transition-state stabilization of the aryloxyanion leaving group [5].

Application
Selection Property
Validation Focus
Photosystem II PET inhibition probe
Constrained PET inhibition range (2.1-fold spread)
Chloroplast PET assay IC50; alkyl tail SAR verification
Antimicrobial screening (MRSA, mycobacteria)
Equivalent anti-MRSA/antimycobacterial MIC to 2-chlorophenyl scaffold
Cytotoxicity baseline (THP-1) and selectivity index assessment
Agrochemical intermediate (patented class)
Halogenated nitrophenyl carbamate scaffold with ortho-nitro, para-chloro O-aryl pattern
Target-site selectivity vs. N-alkyl carbamates; herbicidal/fungicidal activity profiling
Carbamate hydrolysis mechanistic probe
Ortho-nitro resistance to catalytic antibody; differential reactivity vs. para-nitrophenyl analogs
Transition-state stabilization analysis; ElcB/BAc2 pathway investigation
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